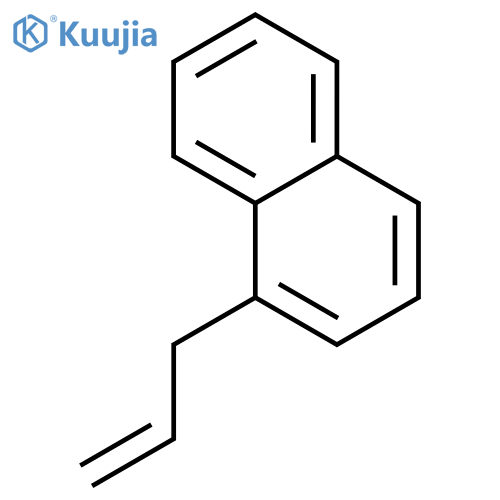Cas no 2489-86-3 (1-Allylnaphthalene)

1-Allylnaphthalene structure
商品名:1-Allylnaphthalene
1-Allylnaphthalene 化学的及び物理的性質
名前と識別子
-
- 1-Allylnaphthalene
- 1-prop-2-enylnaphthalene
- 3-(1-Naphthyl)-1-propene
- 1-(2-propen-1-yl)-Naphthalene
- 1-(2-Propenyl)naphthalene
- 1-Allyl-naphthalin
- Naphthalene,1-(2-propenyl)
- Naphthalene,1-allyl
- Naphthalene, 1-allyl-
- alpha-Allylnaphthalene
- Naphthalene, 1-(2-propenyl)-
- 1-(prop-2-en-1-yl)naphthalene
- 1-(2-propenyl)-naphthalene
- Naphthalene, (2-propenyl)-
- 1-allyl-naphthalen
- 3-a-naphthylpropene
- prop-2-enylnaphthalene
- 3-alpha-naphthylpropene
- .alpha.-Allylnaphthalene
- 1-(2-propenyl)-naphthalen
- KSC492M1H
- AC-4946
- DTXSID00179588
- MFCD00021581
- Naphthalene, 1-(2-propen-1-yl)-
- EN300-698376
- CS-W014297
- 2489-86-3
- RJFCFNWLPJRCLR-UHFFFAOYSA-N
- F14947
- A18524
- 3-05-00-01805 (Beilstein Handbook Reference)
- FT-0634320
- J-504173
- AKOS006344680
- DS-18514
- 3-(1-Naphthyl)-1-propene, 99%
- BRN 1927776
- SB66829
- DB-027358
- A2465
-
- MDL: MFCD00021581
- インチ: 1S/C13H12/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h2-5,7-10H,1,6H2
- InChIKey: RJFCFNWLPJRCLR-UHFFFAOYSA-N
- ほほえんだ: C12=C([H])C([H])=C([H])C([H])=C1C([H])=C([H])C([H])=C2C([H])([H])C([H])=C([H])[H]
- BRN: 1927776
計算された属性
- せいみつぶんしりょう: 168.09400
- どういたいしつりょう: 168.0939
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 1.0228
- ふってん: 133°C/12mmHg(lit.)
- フラッシュポイント: 119.5 °C
- 屈折率: 1.6090-1.6130
- PSA: 0.00000
- LogP: 3.56830
1-Allylnaphthalene セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- RTECS番号:QJ1399900
- リスク用語:R36/37/38
1-Allylnaphthalene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
1-Allylnaphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-698376-5.0g |
1-(prop-2-en-1-yl)naphthalene |
2489-86-3 | 5g |
$3189.0 | 2023-05-31 | ||
| Enamine | EN300-698376-2.5g |
1-(prop-2-en-1-yl)naphthalene |
2489-86-3 | 2.5g |
$2155.0 | 2023-05-31 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096905-5g |
1-Allylnaphthalene |
2489-86-3 | 99% | 5g |
¥461 | 2024-05-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N824305-5g |
3-(1-Naphthyl)-1-propene |
2489-86-3 | 99% | 5g |
¥658.80 | 2022-09-28 | |
| Chemenu | CM140919-25g |
3-(1-Naphthyl)-1-propene |
2489-86-3 | 97% | 25g |
$122 | 2021-08-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A133081-1g |
1-Allylnaphthalene |
2489-86-3 | ≥97.0%(GC) | 1g |
¥47.90 | 2023-09-04 | |
| abcr | AB109781-25 g |
1-Allylnaphthalene |
2489-86-3 | 25g |
€225.80 | 2021-09-17 | ||
| Chemenu | CM140919-25g |
3-(1-Naphthyl)-1-propene |
2489-86-3 | 97% | 25g |
$98 | 2024-07-28 | |
| Chemenu | CM140919-100g |
3-(1-Naphthyl)-1-propene |
2489-86-3 | 97% | 100g |
$343 | 2024-07-28 | |
| Cooke Chemical | A0796512-25G |
1-Allylnaphthalene |
2489-86-3 | ≥97.0%(GC) | 25g |
RMB 508.80 | 2025-02-20 |
1-Allylnaphthalene 関連文献
-
1. Intermediates in the dehydrogenation of 3,3′,4,4′-tetrahydro-1,1′-binaphthyl. Some hydrogenated 1,1′-binaphthyls and benzo[j]fluoranthenesMalcolm Crawford,V. R. Supanekar J. Chem. Soc. C 1968 2328
-
Yunlong Guo,Zengming Shen Org. Biomol. Chem. 2019 17 3103
-
A. R. Cooper,C. W. P. Crowne,P. G. Farrell Trans. Faraday Soc. 1967 63 447
-
K. C. Majumdar RSC Adv. 2011 1 1152
-
Yunqi Liu,Yudong Yang,Chunxia Wang,Zhishuo Wang,Jingsong You Chem. Commun. 2019 55 1068
2489-86-3 (1-Allylnaphthalene) 関連製品
- 2489-87-4(2-(prop-2-en-1-yl)naphthalene)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 503537-97-1(4-bromooct-1-ene)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:2489-86-3)1-Allylnaphthalene

清らかである:99%
はかる:200KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:2489-86-3)1-Allylnaphthalene

清らかである:99%
はかる:100g
価格 ($):356.0